Scandium(III) nitrate hydrate exhibits promising potential as a catalyst in organic reactions. Research has shown its effectiveness in reactions like the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes [5]. Additionally, modifying the structure of scandium(III) nitrate hydrate by introducing co-catalysts can further enhance its catalytic activity [5].
[5] Scandium nitrate - Wikipedia ()
Scandium(III) nitrate hydrate serves as a crucial starting material for synthesizing various scandium-based compounds. These compounds find applications in diverse fields like material science and catalysis. For instance, scandium(III) nitrate hydrate can be used to produce scandium oxide (Sc₂O₃) and scandium hydroxide (Sc(OH)₃), which are essential materials for various research endeavors [3].
[3] Scandium(III) Nitrate Hydrate | AMERICAN ELEMENTS® ()
Scandium(III) nitrate hydrate shows promise in the development of luminescent materials. This is due to its ability to emit light strongly in the blue region of the electromagnetic spectrum [4]. Researchers are actively investigating the potential of scandium(III) nitrate hydrate for applications in solid-state lighting and displays [4].
[4] NA1077 Scandium Nitrate (SC(NO3)3·xH2O) Powder (CAS No. 13465-60-6) ()
Scandium(III) nitrate hydrate is also being explored in other scientific research areas, including:
Scandium(III) nitrate hydrate is an inorganic compound with the formula Sc(NO₃)₃·xH₂O, where x typically equals 5, indicating it is a pentahydrate. This compound appears as a white crystalline solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. Scandium(III) nitrate hydrate is primarily used as an oxidizing agent in various
Scandium(III) nitrate hydrate is considered a mild irritant and may cause eye, skin, and respiratory tract irritation upon contact or inhalation. It's advisable to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in research settings.
Scandium(III) nitrate hydrate can be synthesized through various methods:
These methods yield varying degrees of purity and crystal quality, which are essential for specific applications.
Interaction studies involving scandium(III) nitrate hydrate focus primarily on its coordination chemistry. Research has shown that it can form stable complexes with various organic ligands, which can alter its reactivity and solubility properties. For example, studies have demonstrated that when combined with bipyridine or phenanthroline ligands, scandium(III) nitrate forms dimeric or polymeric structures that exhibit distinct physical and chemical characteristics compared to mononuclear complexes found with larger lanthanide ions .
Several compounds are similar to scandium(III) nitrate hydrate, particularly those involving other rare earth elements or transition metals. Below is a comparison highlighting their uniqueness:
Compound | Formula | Unique Features |
---|---|---|
Yttrium(III) nitrate hydrate | Y(NO₃)₃·xH₂O | Similar oxidation state; used in phosphors |
Lanthanum(III) nitrate | La(NO₃)₃ | Higher coordination number; less prone to hydrolysis |
Aluminum nitrate | Al(NO₃)₃·9H₂O | More stable; widely used in fertilizers |
Cerium(IV) nitrate | Ce(NO₃)₄ | Oxidation state IV; used in catalysts |
Scandium(III) nitrate hydrate stands out due to its specific coordination chemistry and applications related to electronics and optics, making it particularly valuable in advanced material development .
Scandium(III) nitrate hydrate exists in multiple hydrated forms, with the most commonly encountered variants being the monohydrate, tetrahydrate, and hexahydrate species [1] [2]. The basic molecular formula for scandium(III) nitrate hydrate can be represented as Scandium(Nitrogen Oxygen three)three·x Water molecules, where x represents the variable number of water molecules [3]. The monohydrate form has a molecular weight of 248.99 grams per mole, while the tetrahydrate and hexahydrate forms have molecular weights of approximately 285.01 and 321.04 grams per mole, respectively [2] [9] [14].
The molecular structure consists of a central scandium(III) ion coordinated by three nitrate anions and a variable number of water molecules [1] [5]. Each nitrate group typically coordinates in a bidentate fashion, utilizing two oxygen atoms to bind to the scandium center [5] [16]. The fundamental structure can be described as an ionic compound where the scandium ion maintains a +3 oxidation state and is surrounded by negatively charged nitrate ions and neutral water molecules [2] [3].
The compound appears as white crystalline powder, crystals, or chunks and exhibits high solubility in water and ethanol [1] [3] [7]. The structure demonstrates the characteristic properties of rare earth nitrate salts, with the scandium ion serving as the central coordinating species [25] [26].
The crystallographic analysis reveals that scandium(III) nitrate hydrate adopts a monoclinic crystal system for both the trihydrate and tetrahydrate forms [1]. The scandium(III) ion consistently exhibits an eight-coordinate geometry, which represents the preferred coordination number for this metal ion in nitrate environments [5] [16] [22].
The coordination geometry around the scandium center is best described as a distorted triangulated dodecahedron [5] [16]. This geometry arises from the coordination of four oxygen atoms from two bidentate nitrate groups, two nitrogen atoms from bipyridyl ligands in certain complexes, and two oxygen atoms from bridging hydroxyl groups or water molecules [5]. The eight-coordinate environment is maintained through the strategic arrangement of these donor atoms in three-dimensional space [16] [22].
Single crystal X-ray diffraction studies have provided detailed bond distance measurements, revealing scandium-oxygen distances to nitrate groups ranging from 2.2558 to 2.3115 Angstroms, with an average distance of 2.283 Angstroms [5] [16]. These distances compare closely with other eight-coordinate scandium complexes and demonstrate the consistent bonding preferences of the scandium(III) ion [16] [21].
The crystallographic data indicates significant asymmetry in the coordination environment, with independent scandium-oxygen bonds differing by approximately 0.05 Angstroms [5]. This asymmetry extends to the bidentate coordination of nitrates, where slight variations in bond distances reflect the influence of crystal packing forces and intermolecular interactions [16] [21].
Scandium(III) nitrate hydrate demonstrates remarkable structural diversity through its various hydration states, each exhibiting distinct thermal stability ranges and structural characteristics [1] [17]. The most common hydrated forms include the dihydrate, trihydrate, tetrahydrate, and hexahydrate, each with specific formation and decomposition temperatures [1] [14].
The thermal decomposition sequence provides insight into the structural relationships between different hydration states [1] [17]. Upon heating in air to 50 degrees Celsius, the tetrahydrate undergoes transformation to the dihydrate form [1]. Further heating to 60 degrees Celsius converts the dihydrate to Scandium four Oxygen three(Nitrogen Oxygen three)three·6.5 Water molecules, representing an intermediate oxynitrate species [1] [17]. At temperatures between 140-220 degrees Celsius, the formation of Scandium four Oxygen five(Nitrogen Oxygen three)three occurs, ultimately leading to complete decomposition to scandium oxide at higher temperatures [1] [17].
The structural variations between hydration states primarily involve changes in the water coordination environment while maintaining the core scandium-nitrate coordination framework [1] [9]. Commercial sources typically supply the tetrahydrate form with approximately four water molecules per scandium center, as indicated by the degree of hydration specification [9] [30]. The hexahydrate form represents the most highly hydrated variant, commonly encountered in synthetic preparations and characterized by enhanced thermal stability in the lower temperature range [14] [25].
These hydration state variations directly influence the material properties, including solubility characteristics, thermal behavior, and crystalline morphology [1] [7]. The structural flexibility demonstrated through multiple hydration states reflects the adaptable coordination chemistry of the scandium(III) ion and its ability to accommodate varying numbers of water molecules in its coordination sphere [22] [23].
The structural chemistry of scandium(III) nitrate hydrate can be understood through comparison with related metal nitrates, particularly those of other Group 3 elements and lanthanides [22] [23] [28]. Scandium consistently adopts an eight-coordinate geometry in nitrate environments, which distinguishes it from larger metal ions that typically exhibit higher coordination numbers [5] [22] [23].
Yttrium(III) nitrate complexes commonly adopt nine to ten-coordinate geometries, utilizing tricapped trigonal prismatic arrangements [22] [23]. This increased coordination number reflects the larger ionic radius of yttrium compared to scandium, allowing accommodation of additional donor atoms in the coordination sphere [22]. Lanthanum(III) nitrates demonstrate even higher coordination numbers of 10-12, adopting icosahedral or related high-coordinate geometries due to the significantly larger ionic radius of the lanthanum ion [22] [23].
The comparison with lutetium(III) nitrates reveals interesting similarities, as lutetium also frequently adopts eight to nine-coordinate geometries with square antiprism arrangements [22] [23]. This similarity reflects the comparable ionic radii of scandium and lutetium in eight-coordinate environments, with scandium having an ionic radius of 0.87 Angstroms compared to lutetium's 0.98 Angstroms [22] [23].
Cerium(III) and europium(III) nitrates typically exhibit nine to ten-coordinate and eight to nine-coordinate geometries, respectively [18] [28]. These coordination preferences demonstrate the general trend of decreasing coordination numbers with decreasing ionic radii across the lanthanide series [18] [22]. The structural analysis confirms that scandium's coordination behavior aligns more closely with the heavier, smaller lanthanides rather than the lighter, larger ones [22] [23].
The nitrate coordination modes also vary among these metal ions, with scandium consistently favoring bidentate nitrate coordination while larger metals may accommodate both bidentate and bridging coordination modes [12] [18]. This coordination preference contributes to the distinctive structural chemistry observed for scandium nitrate complexes [5] [22].
Theoretical modeling studies have provided detailed insights into the bonding characteristics of scandium(III) nitrate hydrate complexes through density functional theory calculations and natural bond orbital analysis [24] [36]. The bonding in scandium complexes is primarily ionic in nature, with the electrical term contributing 64-86% of the total interaction energy [36].
The scandium-oxygen bonds to nitrate groups exhibit average distances of 2.28 Angstroms, with a typical range of 2.26-2.31 Angstroms [5] [16]. These bond distances reflect the balance between electrostatic attraction and steric repulsion in the coordination environment [21] [36]. The scandium-oxygen bonds to water molecules typically occur at slightly longer distances of approximately 2.41 Angstroms, indicating weaker coordination compared to nitrate oxygen atoms [5].
Vibrational spectroscopy studies have characterized the bonding interactions through infrared analysis, revealing characteristic nitrate absorption patterns [16] [31]. The bidentate nitrate coordination mode produces specific vibrational signatures, including absorptions at 1020 and 1033 reciprocal centimeters corresponding to ring breathing vibrations and symmetric nitrate stretching modes [16]. Strong bands at 1315 and 1331 reciprocal centimeters are assigned to ligand vibrations and coordinated nitrate group vibrations [16].
Electronic structure calculations using hybrid functional methods have examined the band gap properties and electronic transitions in related scandium compounds [24] [35]. These studies indicate that scandium compounds typically exhibit wide band gaps characteristic of insulating materials, with fundamental gaps ranging from 2-6 electron volts depending on the specific coordination environment [24].
The theoretical modeling reveals significant charge transfer interactions from ligand to metal, with oxygen donors providing stronger charge donation compared to nitrogen donors [36]. Natural energy decomposition analysis indicates that the covalent contributions to bonding manifest through ligand-to-scandium charge transfer interactions, with nitrate oxygen atoms serving as primary electron donors [36]. The calculations confirm that scandium's 3d orbitals receive the majority of donated electrons, with approximately 20% directed to the 4s orbitals [36].